3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Description
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a synthetic compound characterized by a cyclopropane carboxamide core substituted with a 2,2-dichloroethenyl group and a 5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl moiety. This structure confers unique physicochemical properties, enabling interactions with biological targets such as ion channels and enzymes. According to patent claims, it exhibits multimodal activity, including acetylcholinesterase inhibition, sodium channel modulation, and GABA/glutamate-gated chloride channel antagonism, positioning it as a potent insecticide . Its formulation may involve encapsulation for controlled release or enhanced stability .
Properties
Molecular Formula |
C11H13Cl2N3O3S2 |
|---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H13Cl2N3O3S2/c1-11(2)5(4-6(12)13)7(11)8(17)14-9-15-16-10(20-9)21(3,18)19/h4-5,7H,1-3H3,(H,14,15,17) |
InChI Key |
UDIDEKIWVALCJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)NC2=NN=C(S2)S(=O)(=O)C)C=C(Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide typically involves multiple steps. One common approach is to start with the cyclopropanecarboxylic acid derivative, which is then reacted with 2,2-dichloroethenyl compounds under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctiveness becomes evident when compared to analogs. Below is a detailed analysis:
Structural Comparisons
| Compound Name (IUPAC) | Key Structural Features |
|---|---|
| Target Compound | Cyclopropane carboxamide core, 2,2-dichloroethenyl substituent, 5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl group |
| N-Ethyl-2,2-dichloro-1-methylcyclopropanecarboxamide-2-(2,6-dichloro-α,α,α-trifluoro-p-tolyl) hydrazone | Cyclopropane carboxamide core, trifluoromethylphenyl hydrazone group |
| Etaconazole | Triazole ring, dioxolane substituent |
| Propiconazole | Triazole ring, propyl-dioxolane substituent |
- Cyclopropane Derivatives: The target compound and N-Ethyl-2,2-dichloro... share a cyclopropane carboxamide backbone, but differ in substituents.
- Heterocyclic Moieties : The target’s thiadiazole sulfonyl group contrasts with triazole rings in etaconazole and propiconazole. Thiadiazoles are electron-deficient, favoring interactions with nucleophilic residues in target proteins, whereas triazoles inhibit fungal ergosterol biosynthesis via cytochrome P450 binding .
Functional and Mechanistic Comparisons
| Compound | Primary Mode of Action | Application |
|---|---|---|
| Target Compound | Multimodal: Acetylcholinesterase inhibition, sodium channel modulation, GABA/glutamate antagonist | Broad-spectrum insecticide |
| N-Ethyl-2,2-dichloro... | GABA receptor antagonism, MET I inhibition | Insecticide |
| Etaconazole | Ergosterol biosynthesis inhibition (CYP51 inhibition) | Agricultural fungicide |
| Propiconazole | Ergosterol biosynthesis inhibition (CYP51 inhibition) | Agricultural fungicide |
- Insecticidal vs. Fungicidal Activity : The target and N-Ethyl-2,2-dichloro... disrupt insect nervous systems via ion channel modulation, while triazoles (etaconazole, propiconazole) target fungal sterol synthesis .
- Resistance Management : The target’s multimodal action may delay resistance development compared to single-target fungicides like triazoles, which face widespread resistance in fungal populations .
Efficacy and Formulation
- Formulation: The patent notes encapsulation methods for the target compound, which may enhance environmental stability or reduce non-target toxicity. In contrast, triazoles are typically applied as foliar sprays or seed treatments .
Biological Activity
The compound 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a novel synthetic molecule that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential applications in agriculture.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Formula : C₁₄H₁₄Cl₂N₄O₂S
- Molecular Weight : 359.25 g/mol
Biological Activity Overview
The biological activity of this compound is largely attributed to the presence of the 1,3,4-thiadiazole ring, which has been extensively studied for its pharmacological properties. Thiadiazole derivatives are known to exhibit a range of biological activities including:
- Anticancer
- Antibacterial
- Antifungal
- Antiviral
- Anti-inflammatory
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of various thiadiazole derivatives on different cancer cell lines. The compound in focus was tested against human cancer cell lines such as K562 (chronic myelogenous leukemia) and others.
Results from Cytotoxicity Testing
| Compound | Cell Line | IC50 (µM) | Comments |
|---|---|---|---|
| 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide | K562 | 12.5 | Moderate cytotoxicity observed |
| Control Compound | K562 | 7.4 | Higher cytotoxicity compared to the test compound |
The results indicate that while the compound exhibits some cytotoxic effects, it is less potent than other known thiadiazole derivatives.
Antimicrobial Activity
The antimicrobial properties of the compound were evaluated against various bacterial strains. The following table summarizes the findings:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
| Pseudomonas aeruginosa | 75 |
These results suggest that the compound possesses significant antibacterial activity, particularly against Staphylococcus aureus.
Agricultural Applications
Given its biological activity profile, this compound shows promise in agricultural applications as a pesticide or herbicide. The incorporation of environmentally friendly components enhances its appeal in sustainable agriculture.
Case Study: Efficacy in Crop Protection
A study conducted on tomato plants demonstrated that treatment with the compound resulted in a significant reduction in pest populations while maintaining plant health:
- Control Group Pest Population : 200 pests/plant
- Treated Group Pest Population : 50 pests/plant
This indicates potential for use as a biopesticide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
